(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine - 26210-77-5

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

Catalog Number: EVT-3159925
CAS Number: 26210-77-5
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature does not offer a specific synthesis protocol for (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine itself, several papers describe the synthesis of related benzofuran derivatives. These syntheses often involve multi-step reactions using various reagents and catalysts. For example, the synthesis of a benzofuran-based histamine H3 and H4 receptor antagonist, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine, has been reported. [] Similarly, methodologies for synthesizing other benzofuran derivatives with varying substituents have been outlined, suggesting potential adaptation for synthesizing (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. [, , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Information regarding the specific mechanism of action of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine is absent in the provided literature. Research on the biological activity of similar benzofuran compounds reveals their interactions with various biological targets, including enzymes and receptors. These interactions can lead to diverse pharmacological effects, but without further research, specific mechanisms for (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine cannot be elucidated. [, , , , , , , , , , , , , , , , , , , , , , ]

Applications
  • Pharmaceutically active compounds: (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine could be used as a building block in the synthesis of more complex molecules with potential biological activities, such as antibacterial, antifungal, or anticancer agents. [, , , , , , , , , , , , , , , , , , , , , , , ]

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-5-yl acetate

    Compound Description: This compound serves as a reactant in synthesizing substituted benzopyran derivatives, demonstrating antimicrobial activity against various bacteria strains. []

    Relevance: This compound shares a core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. Both possess the benzofuran skeleton. The reaction with ethanol and 4-methylbenzylamine modifies this compound, forming benzopyran derivatives, highlighting its close structural relationship and potential as a precursor for synthesizing related compounds with antimicrobial properties. []

    Compound Description: TAK-357, a highly lipophilic compound, is investigated for its potential in treating Alzheimer's disease. Studies in rats and dogs reveal a long plasma half-life, low total body clearance, and high distribution volume. ADME analysis indicates significant distribution to adipose tissues, slow release, and metabolic elimination as the primary route. []

    Relevance: This compound exhibits structural similarities to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, particularly the presence of a 2,3-dihydro-1-benzofuran moiety within its structure. This shared structural feature suggests a potential relationship in terms of physicochemical properties and potential biological activities. []

{[(2R)-7-(2,6-Dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}chlorhydrate amine

    Compound Description: This compound acts as a 5-HT2C agonist. Researchers have identified and characterized different crystalline forms of this compound, potentially influencing its pharmaceutical properties and applications. [, ]

(E)-3-Ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate ((E)-EDHBFP)

    Compound Description: (E)-EDHBFP and its by-products are analyzed using a specific HPLC method to control the synthesis process quality. [] The molecule was also studied for its crystal structure. []

    Relevance: (E)-EDHBFP and (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine both possess the 2,3-dihydro-1-benzofuran core structure. The presence of an acrylate group in (E)-EDHBFP distinguishes it from the target compound. This difference highlights the structural diversity within this compound class and its potential for varied applications. [, ]

1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

    Compound Description: The crystal structure of this compound reveals specific intermolecular interactions, including C—H⋯O hydrogen bonds and offset π–π interactions, contributing to its three-dimensional supramolecular structure. []

    Relevance: While this compound doesn't explicitly contain the 2,3-dihydro-1-benzofuran structure like (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, it features a structurally similar 2,3-dihydro-1H-indole moiety. This similarity underscores the relevance of studying related heterocyclic compounds and their potential for exhibiting diverse biological activities. []

    Compound Description: LINS01007 functions as a novel H4R antagonist, effectively attenuating various symptoms in a murine allergic asthma model. It demonstrates superior efficacy compared to LINS01005 in reducing cell counts, eosinophils in BALF, and downregulating inflammatory markers. []

    Relevance: Sharing the 2,3-dihydro-1-benzofuran core with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, LINS01007 possesses a piperazine ring and a chlorine atom. Its effectiveness as an H4R antagonist highlights the potential of exploring modifications to the core structure for discovering new therapeutic agents. []

    Compound Description: This compound is a phenyl-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine, exhibiting affinity for both H3R and H4R, with a higher preference for H3R. Despite this limited selectivity, LINS01005 demonstrates anti-inflammatory activity in a murine asthma model by reducing eosinophil counts and COX-2 expression. []

    Relevance: LINS01005 is structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine due to the shared 2,3-dihydro-1-benzofuran structural core. The presence of a piperazine ring and a phenyl substituent in LINS01005 differentiates it from the target compound, suggesting potential modifications for modulating its biological activities. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530, a selective and silent 5-HT(1A) antagonist, shows promise in treating anxiety and mood disorders. PET studies in humans reveal a dose-dependent occupancy of 5-HT(1A) receptors with minimal side effects. []

    Relevance: Although not directly containing the 2,3-dihydro-1-benzofuran moiety like (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, DU 125530 features a structurally similar 2,3-dihydro-1,4-benzodioxin ring system. This similarity, combined with the piperazine group present in both compounds, emphasizes the significance of exploring analogous structures for developing compounds with potential central nervous system activity. []

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

    Compound Description: These derivatives represent a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors. Their structural optimization and structure-activity relationships have been studied extensively. []

    Relevance: Though lacking the 2,3-dihydro-1-benzofuran structure present in (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, these derivatives incorporate a related 2,3-dihydro-1H-indol-5-yl group. This structural similarity, particularly the shared indole core, highlights the potential of exploring similar heterocyclic scaffolds for developing novel RIPK1 inhibitors. []

1‐[(2,3‐Dihydro‐1‐benzofuran‐2‐yl)methyl]piperazines

    Compound Description: This series of compounds is synthesized and evaluated as H3R/H4R ligands. [] They exhibit affinity for H3R/H4R in the micromolar range and show no significant cytotoxicity in mammalian cells. []

    Relevance: This series of compounds is structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, as they share the 2,3-dihydro-1-benzofuran core structure and a piperazine ring. This series highlights the significance of this scaffold for developing novel therapeutic agents targeting H3R and H4R. [, ]

1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

    Compound Description: These compounds were synthesized and evaluated for their antioxidant activities using the Hantzsch method. Their structure-activity relationships were analyzed. The presence of specific substituents in the phenyl fragment of the molecule significantly influences the antioxidant activity. [, ]

    Relevance: These compounds are not directly structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, as they do not share any core structural features. Their inclusion in this list is based on their investigation for antioxidant activity, which could be a relevant area of exploration for (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine and its derivatives. [, ]

    Compound Description: These compounds were synthesized through an eco-friendly grinding technique and evaluated for anticancer activity against 60 human cancer cell lines. []

    Relevance: These compounds, specifically those containing the benzofuran moiety, share a structural resemblance with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. These highlight the significance of the benzofuran core as a building block for synthesizing compounds with potential medicinal properties. []

5-(Adamantan-1-yl)-3-[(4-trifluoromethylanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

    Compound Description: The crystal structure of this compound has been determined. []

    Relevance: This compound does not bear any direct structural resemblance to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. Its presence in this list could be due to the shared interest in studying the crystal structures of novel compounds, which provides insights into their solid-state properties and potential applications. []

    Compound Description: The crystal structure of this compound has been determined. It adopts a U-shaped conformation stabilized by O—H⋯O and O—H⋯N hydrogen bonds. []

    Relevance: This compound, while not sharing a direct structural resemblance with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, exhibits a comparable ring system. This structural similarity suggests potential commonalities in their physicochemical properties and emphasizes the relevance of investigating related compounds. []

    Compound Description: The structure of this compound has been reported. []

    Relevance: While this compound doesn't directly share the 2,3-dihydro-1-benzofuran structure like (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, it features a 2,3-dihydro-1,3-benzothiazole moiety, highlighting the presence of similar heterocyclic structures in various chemical contexts. []

    Compound Description: This compound was isolated from a reaction involving a 3-benzofuran derivative. The molecule's structure, characterized by a dihedral angle between its aromatic rings and a disordered methoxycarbonyl group, has been analyzed. []

    Relevance: This compound shares the 2,3-dihydro-1-benzofuran core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, highlighting the versatility of this scaffold and its potential as an intermediate or building block for synthesizing diverse compounds. []

    Compound Description: This compound's crystal structure reveals three molecules within the asymmetric unit. One molecule displays disorder in two methyl groups, and the benzene rings exhibit specific dihedral angles. []

    Relevance: This compound shares the 2,3-dihydro-1-benzofuran structural motif with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, further demonstrating the prevalence and significance of this core structure in various chemical contexts and its potential relevance to the target compound's properties. []

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 is a potent, selective, and orally available first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). []

    Relevance: This compound does not contain the 2,3-dihydro-1-benzofuran structure but features a structurally similar 2,3-dihydro-1H-indol-5-yl group, like compound 9. This structural similarity, particularly the shared indole core, highlights the potential of exploring similar heterocyclic scaffolds for developing novel kinase inhibitors. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

    Compound Description: This series of compounds was synthesized and evaluated for antibacterial potential and cytotoxicity. []

    Relevance: These compounds, while not directly containing the 2,3-dihydro-1-benzofuran structure, incorporate the related 2,3-dihydro-1,4-benzodioxin ring system, similar to compound 10. This structural similarity, along with their biological activity, makes them relevant for comparison and further exploration in relation to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. []

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antifungal activities. []

    Relevance: These compounds, although not directly containing the 2,3-dihydro-1-benzofuran structure, incorporate the related 2,3-dihydro-1,4-benzodioxin ring system, similar to compounds 10 and 19. This structural similarity, coupled with their biological activity, makes them relevant for comparison and further exploration in relation to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. []

    Compound Description: This compound was synthesized via a Diels-Alder reaction. Its structure was confirmed by X-ray crystallography. []

    Relevance: This compound does not share a direct structural resemblance to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. Its inclusion could be due to the shared interest in heterocyclic chemistry and the application of specific synthetic methodologies, such as the Diels-Alder reaction, which might be relevant for synthesizing derivatives of the target compound. []

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

    Compound Description: This compound served as an organic extractant in studying the simultaneous extraction of heavy metals (Cadmium, Iron, Nickel, and Lead) from aqueous solutions. []

    Relevance: This compound, while not sharing a core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, is mentioned in the context of metal complexation. This aspect could be of interest when considering potential applications or reactivity profiles of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. []

    Compound Description: The crystal structure of this compound has been determined, revealing details about its molecular conformation and intermolecular hydrogen bonding patterns. []

    Relevance: While not sharing a core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, this compound's study highlights the importance of understanding the structural features of related heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, which might offer insights into potential analogues of the target compound. []

    Compound Description: This compound serves as an intermediate in synthesizing various 1-(indolin-5-yl)methanamines, which hold potential pharmacological interest. []

    Relevance: This compound is structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, as both share the same amine group at the same position. Additionally, the 2,3-dihydro-1H-indol and 2,3-dihydro-1-benzofuran are similar structures. []

(Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methyl-1-benzofuran-2-yl)-3-oxopropanenitrile

    Compound Description: The crystal structure of this compound has been determined, revealing its molecular conformation, dihedral angles between rings, and an intramolecular C—H⋯O hydrogen bond. []

    Relevance: This compound directly contains the 2,3-dihydro-1-benzofuran structure like (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. This inclusion underscores the structural diversity within this compound class and its potential for varied applications. []

trans-[2-(2,6-Dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (mephendioxan)

    Compound Description: Mephendioxan functions as a potent competitive α1A-adrenoreceptor antagonist. Researchers have synthesized and characterized its enantiomers, revealing the (–)-enantiomer's higher potency and selectivity for the α1A-adrenoreceptor subtype. []

    Relevance: Mephendioxan, while not possessing the 2,3-dihydro-1-benzofuran structure like (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, contains a structurally similar 2,3-dihydro-1,4-benzodioxin ring system. This similarity, along with its biological activity as an adrenoreceptor antagonist, makes it a relevant point of comparison when exploring potential pharmacological activities of the target compound. []

5-(Adamantan-1-yl)-3-[(2-trifluoromethylanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

    Compound Description: The crystal structure of this compound has been determined. []

    Relevance: This compound does not have any direct structural relation to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. Its presence in this list could be due to the shared interest in studying the crystal structures of novel compounds, which could be related to their physicochemical properties and potential applications. []

    Compound Description: The crystal structure of this compound has been determined. []

    Relevance: Similar to compound 27, this compound does not have a direct structural relationship with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. Its inclusion in this list could be due to the shared interest in studying the crystal structures of novel compounds, which can provide insights into their solid-state properties and potential applications. []

    Compound Description: WAY-255348 is a potent PR antagonist that has been extensively studied for its potential use in various areas of female healthcare. []

    Relevance: While not containing the 2,3-dihydro-1-benzofuran structure, WAY-255348 features a structurally similar 2,3-dihydro-1H-indol-5-yl group, similar to compounds 9 and 18. This structural similarity, particularly the shared indole core, suggests potential overlapping biological activities and highlights the relevance of exploring analogous structures for therapeutic applications. []

    Compound Description: The crystal structure of this compound has been determined. []

    Relevance: This compound, while not directly containing the 2,3-dihydro-1-benzofuran structure, features a structurally similar indene ring system. This similarity, along with the piperazine moiety present in both compounds, suggests potential commonalities in their physicochemical properties and emphasizes the relevance of investigating related compounds for potential biological activities. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl} aniline

    Compound Description: This compound was synthesized and evaluated for its anti-tubercular activity. []

    Relevance: This compound contains the 2,3-dihydro-1-benzofuran structure, making it structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. The presence of a chlorine atom, a methoxy group, and a phenyl substituent in this compound, compared to the methyl group in (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, indicates the potential for modifying the core structure to explore different biological activities. []

5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

    Compound Description: SYA 40247 is a chiral compound with high affinity binding to the 5-HT7 receptor. []

    Relevance: Though not directly related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine in terms of structure, SYA 40247's characterization as a high-affinity ligand for the 5-HT7 receptor might be of interest when considering potential pharmacological profiles of the target compound. []

    Compound Description: The crystal structure of this compound, characterized by its molecular conformation and intermolecular interactions, has been reported. []

S-(2-Oxo-2,3-dihydro-1-benzofuran-3-yl)isothiuronium Bromides

    Compound Description: These compounds are synthesized from commercially available starting materials and can be transformed into other heterocyclic compounds, demonstrating their versatility as synthetic intermediates. []

    Relevance: These compounds share the 2,3-dihydro-1-benzofuran core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. This similarity emphasizes the importance of the 2,3-dihydro-1-benzofuran motif as a building block for creating diverse chemical entities and highlights potential synthetic routes for modifying the target compound. []

Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate

    Compound Description: The crystal structure of this compound has been determined. []

    Relevance: This compound doesn't exhibit a direct structural relationship with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. Its presence on this list could be due to the shared interest in studying the structural features of diverse compounds, which might provide insights into potential analogues of the target compound. []

    Compound Description: These compounds are synthesized through electrocyclization reactions of specific lithium compounds. []

    Relevance: Although these compounds do not share a core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, their synthesis through electrocyclization reactions might provide valuable insights into potential synthetic strategies for creating structural analogues of the target compound. []

    Compound Description: These compounds were synthesized and evaluated for antifungal and antibacterial activity but showed marginal effects. []

    Relevance: These compounds share the 2,3-dihydro-1-benzofuran core with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, further demonstrating the prevalence of this core structure in various chemical contexts and its potential relevance to the target compound's properties. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide and N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide

    Compound Description: These two benzodiazepine derivatives act as CCK antagonists and have been synthesized and labeled with carbon-14 for research purposes. []

    Relevance: These compounds, while not directly structurally related to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, are mentioned in the context of their synthesis and potential use as research tools. This highlights a general interest in developing and utilizing labeled compounds for investigating biological targets and pathways, which might be relevant for studying (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine as well. []

Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN 4]platinum(II)

    Compound Description: This platinum(II) complex, characterized by its distorted square-planar geometry and weak hydrogen bonds, has been structurally elucidated. []

    Relevance: Although this compound does not share a core structure with (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, its inclusion in the list highlights the broader context of heterocyclic chemistry and metal complexation. Investigating metal complexes of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine could be a potential avenue for future research, inspired by the study of similar complexes with different heterocyclic ligands. []

5-(3-alkyl-4-methyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-3H-[1,3,4]thiadiazole(oxadiazole)-2-thiones and their derivatives

    Compound Description: This series of compounds, synthesized through various heterocyclization reactions, has demonstrated potential as growth stimulants. []

    Relevance: While not directly containing the 2,3-dihydro-1-benzofuran structure, these compounds' study highlights the significance of exploring diverse heterocyclic scaffolds for discovering novel compounds with biological activities. This approach could be relevant for investigating potential applications of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine and its derivatives. []

2‐(Substituted) ‐5‐methyl‐2,3‐dihydro‐1,3,2λ 5 ‐benzoxazaphosphol‐2‐ones

    Compound Description: Researchers have described the synthesis and spectral analysis of these compounds, highlighting the importance of spectral techniques for structural characterization in organic chemistry. []

    Relevance: While not directly structurally similar to (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine, these compounds showcase the synthesis of heterocyclic compounds. This emphasizes the relevance of synthetic organic chemistry in exploring the chemical space surrounding (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine. []

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

    Compound Description: This N-heterocyclic ligand and its transition metal complexes have been synthesized and characterized. These complexes showed promising antimicrobial, antimycobacterial, and cytotoxic activities. []

    Relevance: This compound, while not directly containing the 2,3-dihydro-1-benzofuran structure, is included due to its investigation for biological activities, particularly antimicrobial, antimycobacterial, and cytotoxic properties. This suggests a potential research direction for exploring the biological profile of (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine and its derivatives. []

Properties

CAS Number

26210-77-5

Product Name

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)amine

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-amine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4,10H2,1H3

InChI Key

LSYQSRCIPQPFMO-UHFFFAOYSA-N

SMILES

CC1CC2=C(O1)C=CC(=C2)N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.